Ethyl docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of docosahexaenoic acid, is a long-chain polyunsaturated fatty acid. It is derived from docosahexaenoic acid, which is an omega-3 fatty acid commonly found in fish oils. This compound is known for its significant role in human health, particularly in brain and eye development.
Biochemical Analysis
Biochemical Properties
Ethyl docosa-4,7,10,13,16,19-hexaenoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl docosa-4,7,10,13,16,19-hexaenoate is typically synthesized through the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol. This process involves the use of immobilized lipase as a catalyst . The reaction conditions are carefully controlled to ensure the efficient enrichment of the ethyl ester fraction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. Tuna oil is the primary source, and the selective alcoholysis reaction is scaled up using industrial reactors. The product is then purified through various techniques such as distillation and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl docosa-4,7,10,13,16,19-hexaenoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its chemical properties.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the double bonds.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include various peroxides and hydroxylated derivatives.
Reduction: The primary products are the corresponding saturated fatty acid ethyl esters.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted esters.
Scientific Research Applications
Ethyl docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, particularly in the context of membrane fluidity and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. It is also investigated for its role in preventing and managing cardiovascular diseases.
Industry: this compound is used in the formulation of dietary supplements and functional foods aimed at improving brain and eye health.
Mechanism of Action
The mechanism of action of ethyl docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane-bound receptors and enzymes. The compound is known to modulate signaling pathways involved in inflammation and neuroprotection, contributing to its beneficial effects on health .
Comparison with Similar Compounds
Ethyl docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation and the presence of multiple cis double bonds. Similar compounds include:
Docosahexaenoic acid: The parent compound, which is a free fatty acid rather than an ester.
Eicosapentaenoic acid ethyl ester: Another omega-3 fatty acid ethyl ester with five double bonds.
Alpha-linolenic acid ethyl ester: A shorter-chain omega-3 fatty acid ethyl ester with three double bonds.
These compounds share similar health benefits but differ in their chemical structure and specific biological effects .
Properties
CAS No. |
84494-72-4 |
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Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3 |
InChI Key |
ITNKVODZACVXDS-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Synonyms |
(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?
A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].
Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?
A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.
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